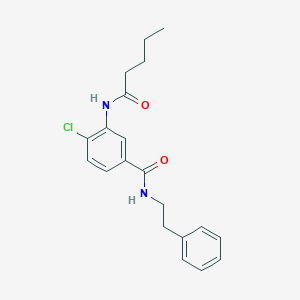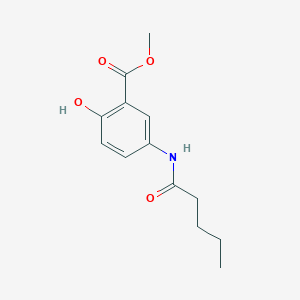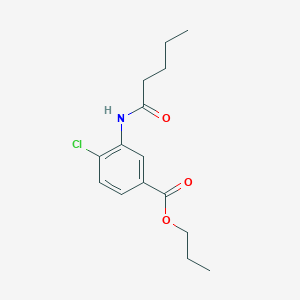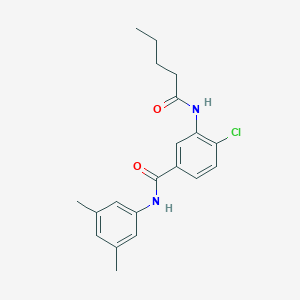![molecular formula C20H23ClN2O3 B308996 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308996.png)
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CI-994 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide is through inhibition of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors, including this compound, increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. The changes in gene expression induced by HDAC inhibitors can result in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammatory diseases, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of gene expression. However, this compound has been shown to have limited bioavailability and poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide. One direction is to improve the pharmacokinetic properties of this compound to increase its bioavailability and efficacy as a therapeutic agent. Another direction is to investigate the potential of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopentylamine, followed by reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 3-methoxybenzoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurodegenerative disorders, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammatory diseases, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C20H23ClN2O3 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-13(2)9-10-22-19(24)15-7-8-17(21)18(12-15)23-20(25)14-5-4-6-16(11-14)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
OOBVZQDQKBEWRY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)








![4-chloro-N-isopentyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308932.png)
![4-chloro-N-phenyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308933.png)
![N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)
![Propyl 4-chloro-3-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B308936.png)